Cas no 1343785-00-1 (1-{2-bromo-1-(1-methoxypropan-2-yl)oxyethyl}-4-chlorobenzene)

1-{2-bromo-1-(1-methoxypropan-2-yl)oxyethyl}-4-chlorobenzene 化学的及び物理的性質
名前と識別子
-
- 1-{2-bromo-1-(1-methoxypropan-2-yl)oxyethyl}-4-chlorobenzene
- AKOS013362113
- EN300-1133217
- 1343785-00-1
- CS-0299863
- 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene
- 1-{2-bromo-1-[(1-methoxypropan-2-yl)oxy]ethyl}-4-chlorobenzene
-
- インチ: 1S/C12H16BrClO2/c1-9(8-15-2)16-12(7-13)10-3-5-11(14)6-4-10/h3-6,9,12H,7-8H2,1-2H3
- InChIKey: ZPPSXIUCFIYFLL-UHFFFAOYSA-N
- ほほえんだ: BrCC(C1C=CC(=CC=1)Cl)OC(C)COC
計算された属性
- せいみつぶんしりょう: 306.00222g/mol
- どういたいしつりょう: 306.00222g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
1-{2-bromo-1-(1-methoxypropan-2-yl)oxyethyl}-4-chlorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1133217-5.0g |
1-{2-bromo-1-[(1-methoxypropan-2-yl)oxy]ethyl}-4-chlorobenzene |
1343785-00-1 | 5g |
$2110.0 | 2023-05-24 | ||
Enamine | EN300-1133217-0.1g |
1-{2-bromo-1-[(1-methoxypropan-2-yl)oxy]ethyl}-4-chlorobenzene |
1343785-00-1 | 95% | 0.1g |
$615.0 | 2023-10-26 | |
Enamine | EN300-1133217-10.0g |
1-{2-bromo-1-[(1-methoxypropan-2-yl)oxy]ethyl}-4-chlorobenzene |
1343785-00-1 | 10g |
$3131.0 | 2023-05-24 | ||
Enamine | EN300-1133217-1.0g |
1-{2-bromo-1-[(1-methoxypropan-2-yl)oxy]ethyl}-4-chlorobenzene |
1343785-00-1 | 1g |
$728.0 | 2023-05-24 | ||
Enamine | EN300-1133217-0.05g |
1-{2-bromo-1-[(1-methoxypropan-2-yl)oxy]ethyl}-4-chlorobenzene |
1343785-00-1 | 95% | 0.05g |
$587.0 | 2023-10-26 | |
Enamine | EN300-1133217-1g |
1-{2-bromo-1-[(1-methoxypropan-2-yl)oxy]ethyl}-4-chlorobenzene |
1343785-00-1 | 95% | 1g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1133217-5g |
1-{2-bromo-1-[(1-methoxypropan-2-yl)oxy]ethyl}-4-chlorobenzene |
1343785-00-1 | 95% | 5g |
$2028.0 | 2023-10-26 | |
Enamine | EN300-1133217-2.5g |
1-{2-bromo-1-[(1-methoxypropan-2-yl)oxy]ethyl}-4-chlorobenzene |
1343785-00-1 | 95% | 2.5g |
$1370.0 | 2023-10-26 | |
Enamine | EN300-1133217-0.5g |
1-{2-bromo-1-[(1-methoxypropan-2-yl)oxy]ethyl}-4-chlorobenzene |
1343785-00-1 | 95% | 0.5g |
$671.0 | 2023-10-26 | |
Enamine | EN300-1133217-0.25g |
1-{2-bromo-1-[(1-methoxypropan-2-yl)oxy]ethyl}-4-chlorobenzene |
1343785-00-1 | 95% | 0.25g |
$642.0 | 2023-10-26 |
1-{2-bromo-1-(1-methoxypropan-2-yl)oxyethyl}-4-chlorobenzene 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
1-{2-bromo-1-(1-methoxypropan-2-yl)oxyethyl}-4-chlorobenzeneに関する追加情報
Chemical Profile of 1-{2-bromo-1-(1-methoxypropan-2-yl)oxyethyl}-4-chlorobenzene (CAS No. 1343785-00-1)
1-{2-bromo-1-(1-methoxypropan-2-yl)oxyethyl}-4-chlorobenzene, identified by its CAS number 1343785-00-1, is a specialized organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential applications. This benzene derivative exhibits a combination of bromo and chloro substituents, along with an ethylene oxide side chain that is further functionalized with a methoxypropyl group. Such structural motifs are often exploited in the design of bioactive molecules, particularly in the development of novel therapeutic agents.
The presence of both bromo and chloro atoms in the aromatic ring introduces significant reactivity, making this compound a valuable intermediate in synthetic chemistry. These halogen atoms can participate in various chemical transformations, including cross-coupling reactions, which are pivotal in constructing complex molecular architectures. The ethylene oxide side chain, terminated by a methoxypropyl group, adds another layer of functionality, potentially influencing both the solubility and bioavailability of derivatives derived from this core structure.
In recent years, there has been a growing interest in benzene derivatives as pharmacophores due to their ability to interact with biological targets in diverse ways. The specific arrangement of substituents in 1-{2-bromo-1-(1-methoxypropan-2-yl)oxyethyl}-4-chlorobenzene suggests potential applications in the design of small-molecule inhibitors or modulators. For instance, the bromo and chloro groups could serve as handles for palladium-catalyzed coupling reactions, enabling the introduction of additional functional groups to fine-tune biological activity.
One particularly compelling area of research involves the use of such benzene derivatives in oncology. The structural features of this compound bear resemblance to known kinase inhibitors, which are critical targets in cancer therapy. The ability to modify the side chain while retaining the core aromatic scaffold provides a versatile platform for drug discovery. Recent studies have demonstrated that analogous compounds with similar halogenated patterns exhibit inhibitory effects on various kinases, suggesting that 1-{2-bromo-1-(1-methoxypropan-2-yl)oxyethyl}-4-chlorobenzene and its derivatives could be explored for similar purposes.
Furthermore, the methoxypropyl group introduces a hydrophobic region that can enhance membrane permeability, a desirable trait for oral bioavailability. This feature is particularly relevant in drug design, where optimizing pharmacokinetic properties is as important as achieving high affinity for a biological target. The combination of these structural elements makes 1-{2-bromo-1-(1-methoxypropan-2-yl)oxyethyl}-4-chlorobenzene a promising candidate for further investigation.
The synthetic utility of this compound extends beyond pharmaceutical applications. Its halogenated aromatic core can be readily modified through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, allowing chemists to explore a wide range of derivatives. For example, replacing one of the halogen atoms with an alkyl or aryl group could alter the electronic properties of the ring, influencing interactions with biological targets. Such modifications are essential for optimizing drug-like properties such as potency, selectivity, and metabolic stability.
In academic research circles, 1-{2-bromo-1-(1-methoxypropan-2-yl)oxyethyl}-4-chlorobenzene has been employed as a building block in the synthesis of more complex molecules. Its versatility allows researchers to construct libraries of compounds for high-throughput screening (HTS), a common strategy in drug discovery pipelines. By systematically varying substituents on this scaffold, scientists can identify lead compounds with desired biological activities without having to design entirely new structures from scratch.
The role of computational chemistry in analyzing such compounds cannot be overstated. Molecular modeling techniques have enabled researchers to predict how 1-{2-bromo-1-(1-methoxypropan-2-yl)oxyethyl}-4-chlorobenzene might interact with biological targets at the atomic level. These predictions guide experimental efforts by highlighting key regions for modification and helping to rationalize observed biological activities. Such interdisciplinary approaches are becoming increasingly prevalent in modern drug discovery.
From a broader perspective, the development of novel chemical entities like 1-{2-bromo-1-(1-methoxypropan-2-yl)oxyethyl}-4-chlorobenzene underscores the importance of innovation in medicinal chemistry. As therapeutic challenges evolve, so too must our arsenal of molecular tools. This compound exemplifies how careful structural design can yield molecules with tailored properties suitable for addressing complex diseases.
The future directions for research involving CAS No. 1343785-00-1 are multifaceted. Continued exploration into its derivatives could uncover new therapeutic applications or improve existing treatments through structure-based optimization. Additionally, advancements in synthetic methodologies may unlock new ways to access related compounds efficiently and cost-effectively.
In conclusion,1-{2-bromo-1-(1-methoxypropan-2-yl)oxyethyl}-4-chlorobenzene (CAS No. 1343785-00-1) represents a significant advancement in medicinal chemistry due to its versatile structure and potential applications across multiple therapeutic areas. Its unique combination of functional groups positions it as a valuable intermediate for further chemical exploration and biological evaluation.
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